Cas no 1105232-51-6 (5-[(4-chlorobenzenesulfonyl)methyl]-3-phenyl-1,2,4-oxadiazole)

5-[(4-Chlorobenzenesulfonyl)methyl]-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a phenyl group at the 3-position and a 4-chlorobenzenesulfonylmethyl moiety at the 5-position. This structure imparts unique chemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The sulfonyl group enhances reactivity and potential bioactivity, while the oxadiazole ring contributes to stability and versatility in synthetic applications. Its well-defined molecular architecture allows for precise modifications, facilitating the development of novel compounds with targeted functionalities. The presence of the chlorophenyl group further expands its utility in designing molecules with specific electronic and steric characteristics. Suitable for controlled reactions in specialized organic synthesis.
5-[(4-chlorobenzenesulfonyl)methyl]-3-phenyl-1,2,4-oxadiazole structure
1105232-51-6 structure
商品名:5-[(4-chlorobenzenesulfonyl)methyl]-3-phenyl-1,2,4-oxadiazole
CAS番号:1105232-51-6
MF:C15H11ClN2O3S
メガワット:334.777441263199
CID:5386705

5-[(4-chlorobenzenesulfonyl)methyl]-3-phenyl-1,2,4-oxadiazole 化学的及び物理的性質

名前と識別子

    • 5-[[(4-Chlorophenyl)sulfonyl]methyl]-3-phenyl-1,2,4-oxadiazole
    • 5-[(4-chlorobenzenesulfonyl)methyl]-3-phenyl-1,2,4-oxadiazole
    • インチ: 1S/C15H11ClN2O3S/c16-12-6-8-13(9-7-12)22(19,20)10-14-17-15(18-21-14)11-4-2-1-3-5-11/h1-9H,10H2
    • InChIKey: VDXKBGVJFHVSCZ-UHFFFAOYSA-N
    • ほほえんだ: O1C(CS(C2=CC=C(Cl)C=C2)(=O)=O)=NC(C2=CC=CC=C2)=N1

じっけんとくせい

  • 密度みつど: 1.404±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 551.2±60.0 °C(Predicted)
  • 酸性度係数(pKa): -3.28±0.30(Predicted)

5-[(4-chlorobenzenesulfonyl)methyl]-3-phenyl-1,2,4-oxadiazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3382-7231-1mg
5-[(4-chlorobenzenesulfonyl)methyl]-3-phenyl-1,2,4-oxadiazole
1105232-51-6 90%+
1mg
$54.0 2023-04-26
Life Chemicals
F3382-7231-10μmol
5-[(4-chlorobenzenesulfonyl)methyl]-3-phenyl-1,2,4-oxadiazole
1105232-51-6 90%+
10μl
$69.0 2023-04-26
Life Chemicals
F3382-7231-3mg
5-[(4-chlorobenzenesulfonyl)methyl]-3-phenyl-1,2,4-oxadiazole
1105232-51-6 90%+
3mg
$63.0 2023-04-26
Life Chemicals
F3382-7231-15mg
5-[(4-chlorobenzenesulfonyl)methyl]-3-phenyl-1,2,4-oxadiazole
1105232-51-6 90%+
15mg
$89.0 2023-04-26
Life Chemicals
F3382-7231-50mg
5-[(4-chlorobenzenesulfonyl)methyl]-3-phenyl-1,2,4-oxadiazole
1105232-51-6 90%+
50mg
$160.0 2023-04-26
Life Chemicals
F3382-7231-20mg
5-[(4-chlorobenzenesulfonyl)methyl]-3-phenyl-1,2,4-oxadiazole
1105232-51-6 90%+
20mg
$99.0 2023-04-26
Life Chemicals
F3382-7231-5μmol
5-[(4-chlorobenzenesulfonyl)methyl]-3-phenyl-1,2,4-oxadiazole
1105232-51-6 90%+
5μl
$63.0 2023-04-26
Life Chemicals
F3382-7231-4mg
5-[(4-chlorobenzenesulfonyl)methyl]-3-phenyl-1,2,4-oxadiazole
1105232-51-6 90%+
4mg
$66.0 2023-04-26
Life Chemicals
F3382-7231-40mg
5-[(4-chlorobenzenesulfonyl)methyl]-3-phenyl-1,2,4-oxadiazole
1105232-51-6 90%+
40mg
$140.0 2023-04-26
Life Chemicals
F3382-7231-2mg
5-[(4-chlorobenzenesulfonyl)methyl]-3-phenyl-1,2,4-oxadiazole
1105232-51-6 90%+
2mg
$59.0 2023-04-26

5-[(4-chlorobenzenesulfonyl)methyl]-3-phenyl-1,2,4-oxadiazole 関連文献

5-[(4-chlorobenzenesulfonyl)methyl]-3-phenyl-1,2,4-oxadiazoleに関する追加情報

5-[(4-Chlorobenzenesulfonyl)methyl]-3-phenyl-1,2,4-oxadiazole: A Comprehensive Overview

The compound 5-[(4-chlorobenzenesulfonyl)methyl]-3-phenyl-1,2,4-oxadiazole, identified by the CAS number 1105232-51-6, is a significant molecule in the field of organic chemistry. This compound belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two adjacent oxygen and nitrogen atoms. The presence of the 4-chlorobenzenesulfonyl group and the phenyl substituent in its structure contributes to its unique chemical properties and potential applications.

Oxadiazoles are widely studied due to their versatile reactivity and ability to act as both electron-deficient and electron-rich systems depending on their substituents. The sulfonamide group in this compound is particularly interesting as it is known for its ability to form strong hydrogen bonds, which can influence the compound's solubility, stability, and bioavailability. Recent studies have highlighted the potential of such compounds in drug design, particularly in the development of kinase inhibitors and other therapeutic agents.

The synthesis of 5-[(4-chlorobenzenesulfonyl)methyl]-3-phenyl-1,2,4-oxadiazole typically involves a multi-step process that includes nucleophilic substitution and cyclization reactions. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound. For instance, a study published in 2023 demonstrated a novel approach using microwave-assisted synthesis to accelerate the formation of the oxadiazole ring while maintaining high selectivity.

In terms of applications, this compound has shown promise in several areas. In materials science, its electronic properties make it a candidate for use in organic electronics, such as field-effect transistors (FETs) and light-emitting diodes (LEDs). Recent research has focused on incorporating this compound into polymer blends to enhance their electrical conductivity without compromising mechanical properties.

Beyond materials science, this compound has garnered attention in pharmacology due to its potential as an anti-inflammatory agent. Preclinical studies have indicated that it exhibits moderate inhibitory activity against cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammatory diseases. Furthermore, its ability to modulate cellular signaling pathways suggests potential applications in cancer therapy.

The structural features of 5-[(4-chlorobenzenesulfonyl)methyl]-3-phenyl-1,2,4-oxadiazole, including its sulfonyl group and phenyl substituent, also make it a valuable building block for constructing more complex molecules. Chemists have utilized this compound as an intermediate in the synthesis of bioactive agents with enhanced pharmacokinetic profiles.

In conclusion, 5-[(4-chlorobenzenesulfonyl)methyl]-3-phenyl-1,2,4-oxadiazole is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and reactivity continue to inspire innovative research directions. As advancements in synthetic methodologies and computational modeling techniques unfold, this compound is poised to play an even more significant role in both academic and industrial settings.

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